molecular formula C15H25N2NaO3 B13801662 Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate CAS No. 64058-20-4

Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate

Cat. No.: B13801662
CAS No.: 64058-20-4
M. Wt: 304.36 g/mol
InChI Key: MJODPLQTHSBELW-UHFFFAOYSA-M
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Description

Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia, epilepsy treatment, and sedation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate typically involves the reaction of 1-butyl-5-ethyl-5-isopentylbarbituric acid with sodium methoxide in methanol. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It serves as a tool for studying the effects of barbiturates on biological systems, including their interaction with neurotransmitter receptors.

    Medicine: Research focuses on its potential therapeutic uses, including its sedative and anticonvulsant properties.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

The mechanism of action of Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anticonvulsant effects. The compound modulates the chloride ion channel, increasing chloride ion influx and hyperpolarizing the neuronal membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its longer alkyl chains may result in different solubility and metabolic profiles compared to other barbiturates .

Properties

CAS No.

64058-20-4

Molecular Formula

C15H25N2NaO3

Molecular Weight

304.36 g/mol

IUPAC Name

sodium;1-butyl-5-ethyl-5-(3-methylbutyl)-4,6-dioxopyrimidin-2-olate

InChI

InChI=1S/C15H26N2O3.Na/c1-5-7-10-17-13(19)15(6-2,9-8-11(3)4)12(18)16-14(17)20;/h11H,5-10H2,1-4H3,(H,16,18,20);/q;+1/p-1

InChI Key

MJODPLQTHSBELW-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CCC(C)C.[Na+]

Origin of Product

United States

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